![molecular formula C20H18N6O3 B2589896 5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine CAS No. 892763-50-7](/img/structure/B2589896.png)
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a benzodioxole, an oxadiazole, and a triazole . These groups are common in many organic compounds and can contribute to various chemical properties.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined by the arrangement of these functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
Again, without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. The reactivity of the compound would likely be influenced by the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors like its molecular structure and the functional groups it contains. These could affect properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have explored the synthesis of novel derivatives involving triazole and oxadiazole moieties to investigate their antimicrobial activities. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial effectiveness, discovering compounds with good to moderate activities against tested microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antitumor and Antiangiogenic Effects
Another study focused on the synthesis and in vivo evaluation of thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic properties. Chandrappa et al. (2010) demonstrated significant tumor growth inhibition and antiangiogenic effects in mouse models, suggesting potential for anticancer therapy (Chandrappa, Chandru, Sharada, Vinaya, Ananda Kumar, Thimmegowda, Nagegowda, Karuna Kumar, & Rangappa, 2010).
Synthesis and Characterization of Hybrid Molecules
Ceylan et al. (2014) reported on the synthesis of new hybrid molecules containing azole moieties, including triazole, oxadiazole, and others, investigating their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited significant biological activities, indicating their potential utility in medical and pharmaceutical applications (Ceylan, Bayrak, Demirbaş, Ulker, Alpay‐Karaoglu, & Demirbas, 2014).
Photocatalytic Activities and Energetic Properties
Guo et al. (2019) explored the synthesis of inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules, assessing their electrochemical properties and photocatalytic activities. The study contributes to the development of materials with potential applications in environmental remediation and energy storage (Guo, Gong, Zeng, Xu, Zeng, Zhang, Zhong, & Xie, 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-11(2)12-3-6-14(7-4-12)26-18(21)17(23-25-26)20-22-19(24-29-20)13-5-8-15-16(9-13)28-10-27-15/h3-9,11H,10,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTGVYVFZGAPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[3.5]nonan-6-one](/img/structure/B2589814.png)
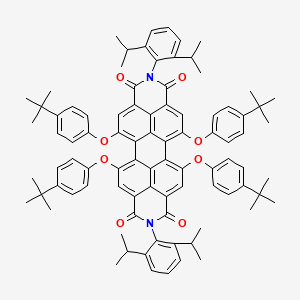
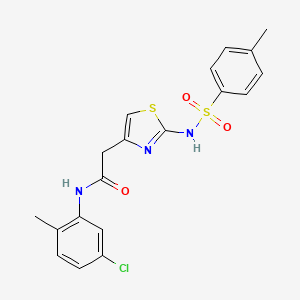
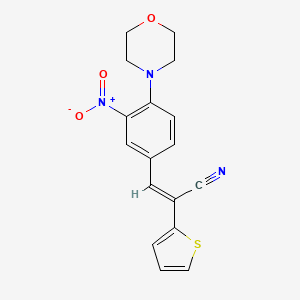
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2589822.png)
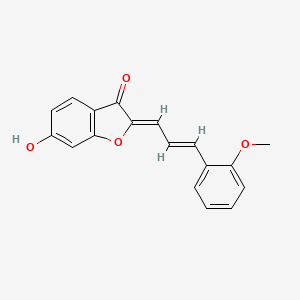

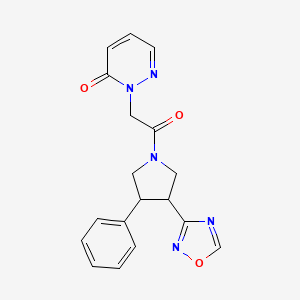

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2589832.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2589834.png)
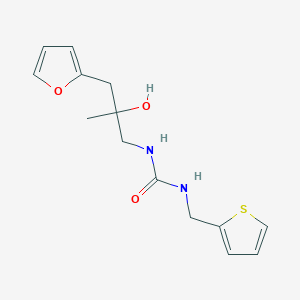
![8-(4-ethoxyphenyl)-N-(3-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2589836.png)